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molecular formula C13H12O4 B8658924 C13H12O4

C13H12O4

Cat. No. B8658924
M. Wt: 232.23 g/mol
InChI Key: NXOVCSQFJLQIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455525B1

Procedure details

To a vigorously stirred suspension of NaH (60% dispersion in mineral oil, 2.6 g, 65 mmol, 3.32 equiv.) and diethyl carbonate (4.7 mL, 38.83 mmol, 1.99 equiv.) in dry toluene (30 mL) was added drop wise (over a period of 1 h) a solution of the methyl ketone, 1-benzofuran-2-yl-ethanone (1 g, 7.87 mmol) in toluene (5 mL) under reflux. After addition, the mixture was stirred at reflux for 0.5 h. The mixture was cooled to RT and was acidified with glacial acetic acid. After adding cold water, the mixture was extracted 3 times with ethyl acetate. Combined organic extract was washed with water and brine. After drying over MgSO4, solvent was evaporated to furnish the crude βketoester, 3-benzofuran-2-yl-3-oxo-propionic acid ethyl ester. To the crude product was added absolute ethanol (10 mL) and hydrazine hydrate (1.5 mL, excess). The mixture was kept under reflux for 4 h. A solid separated, which was filtered and washed with EtOH. Upon drying, a 1.87 g (48%) of the pyrazolone (VId) was isolated. 1H-NMR (DMSO-d6) δ 12.5 (br s, 1H), 10.1 (br s, 1H), 7.62-7.18 (series of multiplets, 4H), 7.10 (s, 1H), 5.87 (s, 1H). MS: 201(M+H)
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:10])([O:7][CH2:8][CH3:9])OCC.CC(C)=[O:13].[O:15]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[CH:17]=[C:16]1[C:24](=O)[CH3:25]>C1(C)C=CC=CC=1.O.C(O)(=O)C>[CH2:8]([O:7][C:3](=[O:10])[CH:24]([C:16]1[O:15][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[CH:17]=1)[CH:25]=[O:13])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Combined organic extract
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4, solvent
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C=O)C1=CC2=C(O1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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